molecular formula C19H14ClN3O2 B2430142 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one CAS No. 1206984-97-5

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one

Cat. No.: B2430142
CAS No.: 1206984-97-5
M. Wt: 351.79
InChI Key: YJBBHZDCOCVXHW-UHFFFAOYSA-N
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Description

The compound “3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one” is a complex organic molecule that contains several functional groups and rings. It has a 1,2,4-oxadiazole ring, which is a five-membered ring containing one oxygen atom and two nitrogen atoms . This ring is attached to a chlorophenyl group and a quinolinone group. Quinolinones are a type of heterocyclic compound that contain a benzene ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The 1,2,4-oxadiazole ring could be synthesized from a carboxylic acid and a hydrazide . The chlorophenyl group could be introduced through a substitution reaction . The quinolinone group could be synthesized through a Skraup-Doebner-Von Miller quinoline synthesis or a Friedländer synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The 1,2,4-oxadiazole ring is planar, and the chlorophenyl and quinolinone groups are also likely to be planar . The presence of the nitrogen and oxygen atoms in the rings would create regions of polarity in the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The chlorophenyl group could undergo further substitution reactions. The carbonyl group in the quinolinone could undergo reactions typical of carbonyls, such as nucleophilic addition .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the polar 1,2,4-oxadiazole ring and the polar carbonyl group in the quinolinone would likely make the compound somewhat polar . The compound’s solubility would depend on the solvent used .

Scientific Research Applications

Antimicrobial Properties

Research has shown the antimicrobial potential of compounds related to 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one. For instance, derivatives of quinoline-oxadiazole, similar in structure, have been synthesized and shown to possess significant antibacterial activity against a range of bacterial strains such as E. coli, P. aeruginosa, S. aureus, S. pyogenes, and also against fungal strains like C. albicans, A. niger, and A. clavatus (Dodiya, Shihory, & Desai, 2012). Similarly, other studies have focused on the synthesis and characterization of new quinazolines, exhibiting antimicrobial properties, which are structurally related to the compound (Desai, Dodiya, & Shihora, 2007).

Cytotoxic Evaluation

The compound and its related derivatives have been evaluated for their cytotoxic properties. A study synthesized quinazolinone-1, 3, 4-oxadiazole derivatives and tested their cytotoxic effect against MCF-7 and HeLa cell lines. One of the compounds showed remarkable cytotoxic activity, suggesting potential for cancer research and treatment (Hassanzadeh et al., 2019).

Thermo-Physical Characterization

There has also been interest in the thermo-physical characterization of 1,3,4-oxadiazole derivatives, closely related to the compound . These studies involve understanding how structural modifications of these compounds affect various thermodynamic parameters, which is crucial for their potential application in different fields (Godhani et al., 2013).

Anticoccidial Activity

Another aspect of research explores the anticoccidial activity of derivatives of 1,3,4-oxadiazoles. These compounds, including those similar to this compound, have shown moderate anticoccidial activity, contributing to the field of veterinary medicine (Mano et al., 1976).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, it should be handled with care to avoid exposure .

Future Directions

The future directions for research on this compound could include exploring its potential uses as a pharmaceutical or as a chemical intermediate . Further studies could also investigate its physical and chemical properties in more detail .

Properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2/c1-11-3-8-16-14(9-11)17(24)15(10-23(16)2)19-21-18(22-25-19)12-4-6-13(20)7-5-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBBHZDCOCVXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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